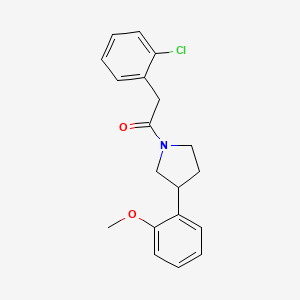

2-(2-Chlorophenyl)-1-(3-(2-methoxyphenyl)pyrrolidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenyl)-1-(3-(2-methoxyphenyl)pyrrolidin-1-yl)ethanone, also known as Methylenedioxypyrovalerone (MDPV), is a designer drug that belongs to the cathinone class of synthetic stimulants. MDPV is a highly potent and addictive drug that has been associated with numerous cases of overdose and fatalities. Despite its harmful effects, MDPV has been used in scientific research to investigate its mechanism of action and potential therapeutic applications.

Scientific Research Applications

Organochlorine Compounds in Environmental Science

Environmental Toxicology and Pharmacology : Organochlorine compounds, like DDT and its metabolite DDE, have been studied for their endocrine-disrupting effects in humans and wildlife. These compounds exhibit immunomodulatory functions and can bioaccumulate through the food chain. Research has focused on their impact on reproductive and immune systems and mitochondrial function (Burgos-Aceves et al., 2021) Environmental toxicology and pharmacology.

Environmental Pollution : Emerging organohalides, acting as replacements for older pollutants like PBDEs and PCBs, have been extensively produced and released into the environment. Studies have focused on their distribution, toxicity, and remediation methods, highlighting microbial reductive dehalogenation as a promising in-situ remediation technique for these pollutants (He et al., 2021) Environmental pollution.

Pyrrolidone-based Surfactants in Chemistry

Journal of the American Oil Chemists’ Society : Pyrrolidone derivatives, particularly when alkylated, exhibit surface-active properties that can synergistically interact with anionic surfactants. This review discusses the versatility of pyrrolidone in enhancing surfactant performance through improved solubility, compatibility, and reduced toxicity (Login, 1995) Journal of the American Oil Chemists’ Society.

properties

IUPAC Name |

2-(2-chlorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO2/c1-23-18-9-5-3-7-16(18)15-10-11-21(13-15)19(22)12-14-6-2-4-8-17(14)20/h2-9,15H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYPNBGGJXSVQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CCN(C2)C(=O)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Phenoxyethyl)thio]benzoic acid](/img/structure/B2917029.png)

![5-[1-(hydroxyimino)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2917033.png)

![1-(2-methoxyethyl)-3-((4-methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2917036.png)

![Ethyl 2-[[4-(4-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2917046.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2917052.png)